molecular formula C17H18FN3O4S B2481616 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048663-90-6

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2481616
CAS No.: 1048663-90-6
M. Wt: 379.41
InChI Key: SICZLZZPTSFPHK-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research involves the synthesis and characterization of novel compounds that exhibit promising properties. For instance, studies on the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties have shown that these polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible films with significant mechanical strength and low dielectric constants. Such polymers have applications in various fields, including electronics and materials science due to their unique physical properties (Xiao-Ling Liu et al., 2013).

Antiproliferative and Antimicrobial Activities

Another area of interest is the investigation of compounds for their antiproliferative and antimicrobial activities. Pyrazole-sulfonamide derivatives, for example, have been designed, synthesized, and tested for in vitro antiproliferative activities against cancer cell lines, showing promising results comparable to commonly used anticancer drugs. These findings highlight the potential of such compounds in the development of new therapeutic agents for cancer treatment (Samet Mert et al., 2014).

Green Chemistry and Novel Synthesis Methods

The application of green chemistry principles in the synthesis of heterocyclic compounds such as thiophenyl pyrazoles and isoxazoles demonstrates the potential for more sustainable and environmentally friendly chemical synthesis methods. These compounds have shown significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (D. Sowmya et al., 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the discovery of compounds with specific biological activities is crucial. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective kinase inhibitors, with one analogue demonstrating complete tumor stasis in a human gastric carcinoma xenograft model. Such discoveries are vital steps toward developing new therapeutic drugs (G. M. Schroeder et al., 2009).

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-11-6-8-12(9-7-11)26(23,24)21-10-2-5-15(21)16(22)19-17-13-3-1-4-14(13)20-25-17/h6-9,15H,1-5,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICZLZZPTSFPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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